Diphosphoric acid, nickel(2+) salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

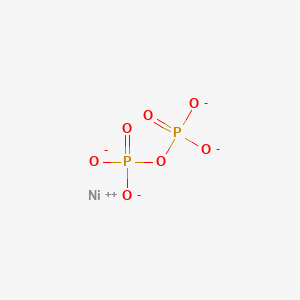

Diphosphoric acid, nickel(2+) salt (CAS: 19372-20-4; 14448-18-1 for the 1:2 ratio variant) is an inorganic compound with the molecular formula Ni₂P₂O₇ . Structurally, it consists of a pyrophosphate anion (P₂O₇⁴⁻) coordinated to two nickel cations (Ni²⁺). Its InChI key (QAFJCFNEKICMDN-UHFFFAOYSA-J) and SMILES notation ([Ni+2].O=P(OP([O-])(=O)[O-])([O-])[O-]) confirm its ionic bonding configuration . The compound is indexed under regulatory frameworks (e.g., Annex XIV) due to nickel's toxicity, with restrictions on its use in industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphoric acid, nickel(2+) salt can be synthesized by reacting phosphoric acid with a nickel(2+) salt. The specific reaction process involves two main steps:

Reaction of Phosphoric Acid with Nickel Chloride: Phosphoric acid is reacted with nickel chloride to form nickel(2+) phosphoric acid.

Crystallization: The resulting compound is then crystallized to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphosphoric acid, nickel(2+) salt undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: Substitution reactions are common, where ligands in the coordination sphere of nickel are replaced by other ligands.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution Reactions: Ligands such as ammonia or phosphines can replace existing ligands in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) compounds, while reduction may produce nickel(0) species.

Scientific Research Applications

Applications in Catalysis

Nickel diphosphate is utilized as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.

- Hydrogenation Reactions : It has been shown to catalyze hydrogenation reactions effectively, which are crucial in the synthesis of fine chemicals and pharmaceuticals.

- Electrocatalysis : Nickel diphosphate serves as an electrocatalyst for water splitting and fuel cell applications, enhancing the efficiency of hydrogen production.

Case Study: Hydrogenation of Unsaturated Compounds

A study demonstrated that nickel diphosphate could effectively hydrogenate unsaturated fatty acids to produce saturated fats. The reaction conditions were optimized to achieve high conversion rates with minimal side products.

| Reaction Component | Amount (g) | Conversion Rate (%) |

|---|---|---|

| Unsaturated Fatty Acid | 10 | 95 |

| Catalyst (Nickel Diphosphate) | 0.5 | |

| Hydrogen Pressure (atm) | 10 |

Applications in Materials Science

In materials science, nickel diphosphate is explored for its potential in creating advanced materials with specific properties.

- Coatings : It is used in electroplating processes to create corrosion-resistant coatings on metals.

- Battery Technology : Nickel diphosphate has been investigated for use in nickel-based batteries, where it can enhance charge capacity and cycle stability.

Case Study: Corrosion Resistance Coatings

Research indicated that applying a nickel diphosphate coating on steel significantly improved its resistance to corrosion in saline environments.

| Coating Type | Corrosion Rate (mm/year) | Substrate Material |

|---|---|---|

| Nickel Diphosphate Coating | 0.01 | Steel |

| Untreated Steel | 0.5 | Steel |

Environmental Applications

Nickel diphosphate's properties also lend themselves to environmental applications, particularly in wastewater treatment processes.

- Heavy Metal Removal : Studies show that nickel diphosphate can effectively adsorb heavy metals from aqueous solutions, making it a viable option for remediation technologies.

Case Study: Heavy Metal Adsorption

A series of experiments demonstrated the efficacy of nickel diphosphate in removing lead ions from contaminated water.

| Initial Lead Concentration (mg/L) | Final Lead Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| 100 | 5 | 95 |

| 200 | 10 | 95 |

Safety and Toxicology Considerations

While nickel compounds have beneficial applications, they also pose safety concerns due to their potential carcinogenicity and toxicity. Research indicates that prolonged exposure can lead to organ damage and cancer risk in humans . Therefore, proper handling and safety protocols are essential when working with nickel diphosphate.

Mechanism of Action

The mechanism by which diphosphoric acid, nickel(2+) salt exerts its effects involves coordination chemistry. Nickel ions in the compound can interact with various molecular targets, including enzymes and other proteins. These interactions can alter the activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Comparison with Similar Metal Pyrophosphates

Pyrophosphates (diphosphates) of transition metals share structural similarities but exhibit distinct physicochemical properties and applications. Below is a detailed comparison:

Calcium Pyrophosphate (Ca₂P₂O₇)

- Molecular Formula : Ca₂P₂O₇

- CAS : 7790-76-3

- Melting Point : 1230°C

- Applications : Widely used as a food additive (E450iii) and in ceramics due to its thermal stability.

- Key Difference: Unlike nickel pyrophosphate, calcium pyrophosphate is non-toxic and approved for food use.

Manganese(II) Pyrophosphate (Mn₂P₂O₇)

- Molecular Formula : Mn₂P₂O₇

- CAS : 13446-44-1

- Applications : Employed in industrial catalysts and battery materials.

- Key Difference : Manganese’s lower toxicity profile compared to nickel makes it preferable in energy storage applications.

Cobalt(II) Pyrophosphate (Co₂P₂O₇)

- Molecular Formula : Co₂P₂O₇

- CAS : 14640-56-3

- Applications : Used in pigments and catalytic processes.

Tin(II) Pyrophosphate (Sn₂P₂O₇)

- Molecular Formula : Sn₂P₂O₇

- CAS : 14445-91-1

- Applications : Found in anti-corrosion coatings and electronics.

- Key Difference : Tin’s lower electronegativity results in weaker metal-phosphate bonds, affecting solubility.

Ferric Pyrophosphate (Fe₄(P₂O₇)₃)

- Molecular Formula : Fe₄(P₂O₇)₃

- CAS : 10058-44-3

- Applications : Utilized in iron supplements and food fortification.

- Key Difference : Iron’s biological relevance contrasts with nickel’s toxicity, limiting nickel pyrophosphate’s use in healthcare.

Data Table: Comparative Overview

Nomenclature and Structural Notes

- Terminology: The term "pyrophosphate" (from Greek pyr, meaning "fire") historically denotes thermal condensation products of phosphates. "Diphosphate" is interchangeable but less common in IUPAC nomenclature .

- Structural Variants: Ratios (e.g., 1:2 for Ni₂P₂O₇) indicate stoichiometric differences, impacting solubility and stability.

Research and Regulatory Findings

Biological Activity

Diphosphoric acid, nickel(2+) salt, also known as nickel diphosphate, is a compound that has garnered interest in various fields, including biochemistry and pharmacology. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and toxicological aspects.

This compound is characterized by its ability to form complexes with various biological molecules. The nickel ion (Ni²⁺) plays a crucial role in its biological activity, influencing enzymatic reactions and cellular functions.

1. Enzymatic Interactions

Nickel ions are known to act as cofactors for several enzymes. They can influence enzymatic activity by stabilizing the structure of enzymes or participating directly in catalytic processes. For instance:

- Urease Activation : Nickel is a known activator of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This reaction is vital for nitrogen metabolism in various organisms.

- Hydroxylase Enzymes : Nickel ions are involved in the activity of hydroxylases that play roles in the biosynthesis of certain amino acids and hormones.

2. Antimicrobial Properties

Research has indicated that nickel complexes exhibit antimicrobial activity. For example:

- Mechanism of Action : Nickel ions can disrupt bacterial cell membranes and interfere with metabolic processes, leading to cell death. This property has led to investigations into nickel-based compounds as potential alternatives to traditional antibiotics due to rising antibiotic resistance .

- Case Studies : A study highlighted the efficacy of nickel complexes against various bacterial strains, suggesting their potential use in developing new antimicrobial agents .

3. Cytotoxicity and Genotoxicity

Despite its beneficial roles, nickel compounds can also exhibit cytotoxic effects:

- Cellular Toxicity : Exposure to high concentrations of nickel salts has been linked to oxidative stress and cellular damage. This can result in genotoxic effects, including DNA damage .

- Risk Assessment : Regulatory assessments have classified soluble nickel compounds as potentially carcinogenic, with implications for human health due to their ability to induce mutations .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| Enzymatic Activation | Activates urease | |

| Antimicrobial Activity | Inhibits growth of bacteria | |

| Cytotoxicity | Induces oxidative stress | |

| Genotoxicity | Causes DNA damage |

Case Studies

Several studies have investigated the biological implications of nickel salts:

- A study published in Journal of Antimicrobial Chemotherapy demonstrated that nickel complexes could inhibit the growth of resistant bacterial strains, suggesting their potential as novel antimicrobial agents .

- Another investigation assessed the cytotoxic effects of nickel salts on human cell lines, revealing significant toxicity at elevated concentrations. The study emphasized the need for careful handling and exposure regulation when working with these compounds .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing diphosphoric acid, nickel(2+) salt, and how can purity be verified?

Synthesis typically involves stoichiometric reactions between nickel salts (e.g., nickel chloride or sulfate) and sodium diphosphate under controlled pH and temperature. For example, precipitation methods used for analogous metal diphosphates (e.g., calcium or copper pyrophosphates) can be adapted by adjusting ionic strength and reaction kinetics . Purity verification includes:

- X-ray Diffraction (XRD): To confirm crystallinity and phase composition.

- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): For quantitative nickel and phosphorus analysis.

- Thermogravimetric Analysis (TGA): To assess hydration levels and thermal stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies P–O and Ni–O bonding in the 400–1200 cm⁻¹ range, distinguishing between orthophosphate and pyrophosphate groups.

- UV-Vis Spectroscopy: Detects d-d electronic transitions in nickel(II) centers, useful for probing coordination geometry.

- X-ray Photoelectron Spectroscopy (XPS): Confirms oxidation states of nickel (Ni²⁺) and phosphorus (P⁵⁺) .

Q. What safety protocols are critical when handling this compound?

Nickel compounds are regulated due to toxicity (e.g., EU restrictions: ≤0.5 μg/cm²/week skin exposure ). Key protocols:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact.

- Monitor waste disposal per local regulations for heavy metals.

- Regularly calibrate analytical equipment to detect trace contamination .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic data?

Ambiguities in coordination geometry (e.g., octahedral vs. tetrahedral Ni²⁺) require high-resolution single-crystal XRD paired with refinement software like SHELXL . For example:

- Refine occupancy factors to distinguish between isomorphic substitutions (e.g., hydration variants).

- Validate hydrogen bonding networks using difference Fourier maps. Comparative studies with copper or manganese analogs can clarify structural trends .

Q. What experimental designs are optimal for studying the thermal decomposition of this compound?

- Controlled Atmosphere TGA: Conduct under inert (N₂) or oxidizing (O₂) conditions to track phase transitions (e.g., dehydration at ~200°C, decomposition to Ni₂P₂O₇ above 600°C).

- Differential Scanning Calorimetry (DSC): Correlate endothermic/exothermic events with mass loss data.

- In Situ XRD: Monitor real-time structural changes during heating cycles .

Q. How do the electrochemical properties of this compound compare to other transition metal diphosphates?

Design comparative studies using:

- Cyclic Voltammetry (CV): Measure redox potentials in aqueous/nonaqueous electrolytes. Nickel diphosphate may exhibit lower overpotential for OER (oxygen evolution reaction) compared to cobalt analogs due to Ni²⁺/Ni³⁺ transitions.

- Impedance Spectroscopy: Evaluate ionic conductivity linked to phosphate network rigidity .

Q. How can researchers resolve contradictions in reported CAS numbers (e.g., 19372-20-4 vs. 14448-18-1) for this compound?

Discrepancies may arise from hydration states or stoichiometric variations (e.g., Ni(H₂P₂O₇)₂ vs. Ni₂P₂O₇). To resolve:

- Cross-reference synthesis protocols and analytical data (e.g., elemental analysis, XRD) with authoritative databases (e.g., ECHA, PubChem).

- Validate via synchrotron XRD to distinguish between subtle structural differences .

Q. What methodologies are recommended for assessing environmental persistence of this compound?

Properties

CAS No. |

19372-20-4 |

|---|---|

Molecular Formula |

NiO7P2-2 |

Molecular Weight |

232.64 g/mol |

IUPAC Name |

nickel(2+);phosphonato phosphate |

InChI |

InChI=1S/Ni.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-4 |

InChI Key |

QAFJCFNEKICMDN-UHFFFAOYSA-J |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.